(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid
Overview
Description
(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid: is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a 4-chlorophenyl group attached to a hydroxypropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chlorobenzaldehyde.
Aldol Condensation: 4-chlorobenzaldehyde undergoes aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form 4-chlorocinnamaldehyde.
Reduction: The 4-chlorocinnamaldehyde is then reduced using a reducing agent like sodium borohydride to yield 4-chlorocinnamyl alcohol.
Oxidation: The 4-chlorocinnamyl alcohol is oxidized using an oxidizing agent such as potassium permanganate to form 4-chlorocinnamic acid.
Hydrolysis: Finally, the 4-chlorocinnamic acid undergoes hydrolysis in the presence of a strong acid like hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 4-chlorophenyl ketone, 4-chlorobenzoic acid.
Reduction: 4-chlorophenylpropanol, 4-chlorophenylpropane.
Substitution: 4-hydroxyphenylpropanoic acid, 4-aminophenylpropanoic acid.
Scientific Research Applications
Chemistry
In chemistry, (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate enzyme-substrate interactions and the role of chiral molecules in biological systems.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific pathways or receptors in the body.
Industry
Industrially, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and chiral nature make it valuable in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxy group and the 4-chlorophenyl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid methyl ester
- (2S)-3-(4-chlorophenyl)-2-hydroxybutanoic acid
- (2S)-3-(4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid
Uniqueness
Compared to its analogs, this compound stands out due to its specific chiral configuration and the presence of the hydroxy group at the second carbon. This configuration imparts unique reactivity and binding properties, making it particularly useful in stereoselective synthesis and biological applications.
Properties
IUPAC Name |
(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVHXAYPEXNZSZ-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.